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Compound of Interest

Compound Name:
1-(5-Methylpyrazin-2-yl)piperidin-

4-ol

CAS No.: 1261146-61-5

Cat. No.: B2703008

Get Quote

Focus: 1-(5-Methylpyrazin-2-yl)piperidin-4-ol
Introduction & Biological Context
1-(5-Methylpyrazin-2-yl)piperidin-4-ol represents a privileged chemical scaffold frequently

utilized in the discovery of G-protein coupled receptor (GPCR) agonists, particularly for

GPR119. GPR119 is a lipid-sensing GPCR predominantly expressed in pancreatic

-cells and intestinal L-cells. Agonists of this receptor are pursued as potential therapeutics for
Type 2 Diabetes (T2D) because they simultaneously stimulate glucose-dependent insulin
secretion (GSIS) and release incretin hormones like GLP-1 (Glucagon-like peptide-1).

Chemically, the pyrazine-piperidine-4-ol moiety serves as a polar "head group" mimic of

endogenous lipid ligands (e.g., oleoylethanolamide, OEA). In medicinal chemistry campaigns,

this specific fragment is often linked to lipophilic "tails" to enhance potency and selectivity.

Consequently, cell-based assays involving this molecule typically focus on:

Functional Agonism: Measuring Gs-coupled signaling (cAMP accumulation).
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Incretin Secretion: Quantifying GLP-1 release from enteroendocrine cells.

Cytotoxicity: Evaluating cellular safety profiles for hit-to-lead optimization.

Application Note: Experimental Strategy
To characterize the biological activity of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol, researchers

must employ a tiered assay approach. The primary objective is to validate its mechanism of

action (MoA) as a GPR119 agonist while ruling out off-target cytotoxicity.

Tier 1: Primary Screening (Functional Potency)
Assay Type: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP Accumulation.

Rationale: GPR119 couples to G

s proteins. Upon activation, adenylyl cyclase (AC) is stimulated, converting ATP to cAMP.
HTRF provides a robust, sensitive, and homogeneous readout suitable for polar fragments
and small molecules.

Cell Model: CHO-K1 or HEK293 cells stably overexpressing human GPR119 (hGPR119).

Tier 2: Secondary Functional Assay (Physiological Relevance)
Assay Type: GLP-1 Secretion ELISA.

Rationale: To confirm that receptor activation translates to a physiological response, the

compound is tested in enteroendocrine cell lines (e.g., GLUTag or NCI-H716). This validates

the "incretin mimetic" potential.

Cell Model: GLUTag (murine enteroendocrine L-cell line).

Tier 3: Safety Counter-Screen
Assay Type: ATP-based Cell Viability (e.g., CellTiter-Glo).

Rationale: Small polar fragments can sometimes exhibit non-specific toxicity. Ensuring the

observed functional effects are not due to membrane disruption or metabolic stress is critical.

Cell Model: HepG2 (Hepatocellular carcinoma) or parental CHO-K1 (Null).
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Detailed Protocols
Protocol A: HTRF cAMP Accumulation Assay (GPR119 Agonism)
Objective: Determine the EC

of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol for GPR119 activation.

Materials:

Cells: CHO-K1 stably expressing hGPR119.

Reagents: HTRF cAMP HiRange Kit (Cisbio/PerkinElmer), IBMX (Phosphodiesterase

inhibitor).

Buffer: Stimulation Buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX + 0.1% BSA).

Step-by-Step Workflow:

Cell Preparation:

Harvest CHO-hGPR119 cells and resuspend in Stimulation Buffer at

cells/mL.

Dispense 5 µL of cell suspension (1,000 cells) into each well of a white 384-well low-

volume plate.

Compound Addition:

Prepare a serial dilution of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol in Stimulation Buffer

(Top conc: 100 µM, 1:3 dilution).

Add 5 µL of compound solution to the cells.

Controls: Buffer only (Basal), 1 µM MBX-2982 (Positive Control).

Incubation:

Incubate the plate for 30 minutes at Room Temperature (RT).
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Detection:

Add 5 µL of cAMP-d2 (acceptor) followed by 5 µL of Anti-cAMP-Cryptate (donor).

Incubate for 1 hour at RT in the dark.

Readout:

Measure fluorescence at 665 nm and 620 nm using an HTRF-compatible plate reader

(e.g., EnVision).

Calculate HTRF Ratio:

.

Plot dose-response curve to determine EC

.

Protocol B: GLP-1 Secretion Assay (GLUTag Cells)
Objective: Measure the secretion of GLP-1 in response to compound treatment.

Materials:

Cells: GLUTag cells (murine enteroendocrine).

Reagents: GLP-1 (Active) ELISA Kit, DPP-4 Inhibitor.

Buffer: KRB Buffer (Krebs-Ringer Bicarbonate) + 0.1% BSA + Glucose (2.8 mM).

Step-by-Step Workflow:

Seeding:

Seed GLUTag cells in 24-well plates coated with Matrigel (

cells/well). Culture for 48 hours.

Starvation:
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Wash cells 2x with KRB Buffer (glucose-free).

Pre-incubate in KRB Buffer (2.8 mM Glucose) for 1 hour at 37°C.

Treatment:

Replace buffer with fresh KRB containing 1-(5-Methylpyrazin-2-yl)piperidin-4-ol (10 µM

and 50 µM).

Include DPP-4 inhibitor (10 µM) to prevent GLP-1 degradation.

Positive Control: 10 µM Forskolin or 100 nM MBX-2982.

Secretion Phase:

Incubate for 2 hours at 37°C.

Sample Collection:

Collect the supernatant and centrifuge at 1,000 x g for 5 mins to remove debris.

Store supernatant at -80°C or proceed immediately to ELISA.

Quantification:

Perform GLP-1 ELISA according to manufacturer instructions. Normalize secretion to total

protein content (BCA assay) of the cell lysate.
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Parameter
Expected Outcome
(Agonist)

Interpretation

cAMP EC 0.1 - 10 µM

Potency of the scaffold. Lower

values indicate higher

affinity/efficacy.

E

(cAMP)
>80% of Ref. Agonist

Full agonism vs. Partial

agonism.

GLP-1 Fold Change >1.5-fold over Basal
Functional validation of incretin

secretion.

Cell Viability >90% at 100 µM
Confirms effects are specific

receptor-mediated, not toxic.

Visualization of Signaling Pathway
The following diagram illustrates the GPR119 signaling cascade activated by pyrazine-

piperidine agonists, leading to insulin and GLP-1 secretion.
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Figure 1: GPR119 signaling pathway in pancreatic Beta-cells and intestinal L-cells triggered by

pyrazine-piperidine agonists.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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